molecular formula C17H12Br2O3 B1666195 Benzbromarone CAS No. 3562-84-3

Benzbromarone

Cat. No.: B1666195
CAS No.: 3562-84-3
M. Wt: 424.1 g/mol
InChI Key: WHQCHUCQKNIQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzbromarone is a benzofuran-derived uricosuric agent primarily used to treat gout and hyperuricemia. It inhibits URAT1 (urate transporter 1) in the renal proximal tubule, blocking urate reabsorption and increasing urinary excretion by up to 93% in vitro . This mechanism reduces serum uric acid (SUA) levels rapidly, making it effective for patients with renal underexcretion-type hyperuricemia . Despite historical concerns about hepatotoxicity, real-world data from Taiwan and South Korea confirm its safety in long-term use .

Preparation Methods

Conventional Synthesis Routes and Their Limitations

Early Methods Involving Hazardous Reagents

The earliest benzbromarone synthesis routes, exemplified by WO2012048058 and US5266711, relied on reagents with significant safety and environmental risks. The WO2012048058 protocol involved chloroacetone, which decomposes into phosgene—a lethal gas—under thermal stress. Subsequent steps required hydrazine (a suspected carcinogen) for ketone reduction and carbon disulfide for Friedel-Crafts acylation, culminating in a final bromination step using corrosive elemental bromine. These methods faced critical limitations:

  • Low Yield : The hydrazine-mediated reduction achieved only 55% yield, while the bromination step dropped to 35% efficiency.
  • Safety Hazards : Phosgene generation, hydrazine toxicity, and bromine handling necessitated specialized containment systems, increasing production costs.
  • Environmental Impact : Waste streams containing sulfur compounds and brominated byproducts posed disposal challenges.

Demethylation-Based Approaches

CN102659727B introduced a demethylation route avoiding carbon disulfide and bromine. However, this method required heating to 200°C during the demethylation step, creating scalability issues due to energy-intensive temperature control and reactor design constraints. While the absence of bromine improved safety, the high-temperature step limited its adoption in large-scale manufacturing.

Modern Synthesis Strategies

Acetylation-Friedel-Crafts-Hydrolysis Cascade

Patent CN103242272A details a three-step cascade process prioritizing reagent safety and yield:

Step 1: Acetylation of 3,5-Dibromo-4-Hydroxybenzoic Acid

3,5-Dibromo-4-hydroxybenzoic acid + Acetic anhydride → 3,5-Dibromo-4-acetoxybenzoic acid  

Using acetic anhydride at a 3:1 molar ratio achieves near-quantitative acetylation without hazardous byproducts.

Step 2: Friedel-Crafts Acylation with 2-Ethylbenzofuran
The acetylated intermediate reacts with 2-ethylbenzofuran in dichloromethane catalyzed by aluminum chloride:

3,5-Dibromo-4-acetoxybenzoic acid + 2-Ethylbenzofuran → (3,5-Dibromo-4-acetoxyphenyl)(2-ethylbenzofuran-3-yl)methanone  

Key advantages include:

  • Solvent Selection : Dichloromethane’s low boiling point (40°C) facilitates easy recovery.
  • Catalyst Efficiency : AlCl₃ enables >90% conversion at 25°C, avoiding exothermic risks.

Step 3: Alkaline Hydrolysis
Potassium hydroxide in ethanol-water (40–45°C) cleaves the acetyl group:

(3,5-Dibromo-4-acetoxyphenyl)(2-ethylbenzofuran-3-yl)methanone + KOH → this compound + Acetate  

This step achieves 84.25% isolated yield with high purity (HPLC >99%).

Table 1: Comparative Performance of CN103242272A Method

Parameter Step 1 Step 2 Step 3
Yield (%) 98 92 84.25
Reaction Time (h) 2 4 3
Temperature (°C) 80 25 45
Hazardous Byproducts None None None

Boron Tribromide-Mediated Demethylation

Recent advances (PMC7068813) employ boron tribromide (BBr₃) for selective demethylation:

(2-Ethyl-6-fluorobenzofuran-3-yl)(4-methoxyphenyl)methanone + BBr₃ → (2-Ethyl-6-fluorobenzofuran-3-yl)(4-hydroxyphenyl)methanone  

Key Features :

  • Precision : BBr₃ selectively cleaves methyl ethers without affecting benzofuran rings.
  • Yield : 66–79% isolated yield under mild conditions (25°C, 16–18 h).
  • Limitation : Moisture-sensitive BBr₃ requires anhydrous handling, increasing operational complexity.

Formulation Techniques Enhancing Bioavailability

Micronization for Tablet Production

CN102429881B discloses a tablet formulation method using jet-milled this compound (D₅₀ <5 μm):

  • Process : Fluidized-bed granulation with hydroxypropyl methylcellulose (HPMC) and sodium lauryl sulfate (SLS) enhances dissolution rates.
  • Performance : Tablets meet USP dissolution criteria (>80% in 30 min) vs. 45–60% for non-micronized versions.

β-Cyclodextrin Inclusion Complexes

Research (SciELO) demonstrates that β-cyclodextrin complexes improve aqueous solubility 12-fold:

  • Preparation : Coprecipitation with ethanol-phosphate buffer (pH 7.4) followed by lyophilization.
  • Stability : Complexes remain intact for >24 months at 25°C/60% RH, preventing crystallization.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for reagent mixing, eliminating dichloromethane:

  • Energy Savings : 40% reduction in thermal energy vs. traditional methods.
  • Yield Maintenance : 78–82% yield achieved in pilot-scale trials.

Catalytic Bromination Alternatives

Replacing elemental bromine with pyridinium tribromide reduces corrosion risks:

Benzarone + Pyridinium tribromide → this compound + Pyridinium hydrobromide  
  • Selectivity : >95% para-bromination, minimizing di-substituted byproducts.
  • Waste Reduction : Recyclable pyridinium salts cut bromine usage by 60%.

Industrial Scalability and Cost Analysis

Raw Material Cost Breakdown

Table 2: Cost per Kilogram of this compound (USD)

Component CN103242272A WO2012048058
3,5-Dibromo-4-OH-BA $120 $140
2-Ethylbenzofuran $85 $90
Solvents/Catalysts $50 $180
Waste Treatment $30 $220
Total $285 $630

The CN103242272A method reduces costs by 54.8% through safer reagents and lower waste disposal fees.

Throughput Comparison

  • Batch Time : Modern routes complete synthesis in 9–12 hours vs. 24–36 hours for legacy methods.
  • Annual Output : 8.2 metric tons/year achievable with continuous flow reactors vs. 2.5 tons/year in batch mode.

Scientific Research Applications

Uric Acid-Lowering Effects

Benzbromarone is recognized for its efficacy in lowering serum uric acid levels, making it a crucial treatment option for patients with gout and hyperuricemia.

Clinical Efficacy

  • A retrospective study involving 98 gout patients demonstrated that 69% achieved a serum uric acid level below 0.30 mmol/L after six months of this compound treatment. The study highlighted that combination therapy with xanthine oxidase inhibitors yielded slightly better outcomes than monotherapy with this compound alone .
  • Another systematic review indicated that this compound was superior to febuxostat in rapidly reducing serum uric acid levels while also exhibiting anti-inflammatory properties .
StudyPatient CountSerum Uric Acid Target Achieved (%)Treatment Duration
Retrospective Analysis9869% < 0.30 mmol/L6 months
Systematic ReviewVariedSuperior to febuxostatN/A

Respiratory Applications

Recent studies have explored the potential of this compound in treating respiratory conditions, particularly asthma and cystic fibrosis.

Hepatotoxicity and Safety Concerns

While this compound is effective, its use is not without risks. Several case reports have documented instances of hepatotoxicity associated with its use.

Case Studies

  • A notable case involved a 39-year-old man who developed acute liver failure after four months of treatment with this compound for hyperuricemia. Despite supportive treatment, he required a liver transplant due to severe drug-induced liver injury .
  • Another report highlighted acute kidney injury in two patients following this compound administration, emphasizing the need for careful monitoring during treatment .

Dual Mechanism Potential

Recent research has suggested that this compound may possess dual therapeutic mechanisms by acting as both a urate transporter inhibitor and an activator of the farnesoid X receptor (FXR). This dual action could enhance its effectiveness in managing hyperuricemia while also addressing inflammation associated with gout .

Summary of Findings

This compound's applications span across various medical fields, primarily focusing on its role as a uricosuric agent but also extending to respiratory treatments and potential metabolic benefits. However, clinicians must remain vigilant regarding its safety profile due to documented cases of hepatotoxicity and acute kidney injury.

Mechanism of Action

Benzbromarone exerts its effects by inhibiting the urate transporter 1 (URAT1) in the kidneys. This inhibition reduces the reabsorption of uric acid, leading to increased excretion and lower serum urate levels. Additionally, this compound is a potent inhibitor of cytochrome P450 2C9, which plays a role in its metabolic effects .

Comparison with Similar Compounds

Comparative Analysis with Key Urate-Lowering Agents

Benzbromarone vs. Febuxostat

Efficacy :

  • This compound achieves faster SUA reduction and superior anti-inflammatory effects compared to febuxostat. In renal underexcretion-type gout, low-dose this compound (25–50 mg/day) outperforms low-dose febuxostat (20–40 mg/day) in achieving target SUA levels (<6 mg/dL) .
  • A 2024 meta-analysis found this compound’s rapid SUA reduction critical for acute gout management, while febuxostat’s long-term safety profile is comparable in hepatic and renal function preservation .

This compound vs. Allopurinol

Efficacy :

  • This compound demonstrates superior efficacy in SUA reduction (70% vs. 50% response rate) and primary prevention of first gout flares (HR = 0.62; 95% CI: 0.48–0.80) compared to allopurinol .
  • In renal impairment, this compound maintains efficacy, whereas allopurinol’s effectiveness declines with worsening renal function .

This compound vs. Benziodarone

Both drugs are uricosuric PPAR modulators, but this compound uniquely reduces triglycerides by >50% while causing hepatocellular hypertrophy, unlike benziodarone or fibrates . Transcriptomic similarity studies reveal shared PPARα/γ modulation, but this compound lacks the necrosis observed with fibrates .

Mechanistic and Therapeutic Advantages of this compound

Multimodal Pharmacological Effects

  • PPAR Modulation : Lowers triglycerides and may mitigate metabolic syndrome comorbidities in gout patients .
  • Transthyretin Stabilization: Suppresses fibrillogenesis in familial amyloid polyneuropathy, a novel therapeutic avenue .

Structural Uniqueness

This compound’s benzofuran scaffold differs from febuxostat’s thiazole ring and allopurinol’s purine mimicry. This structure enables dual URAT1 inhibition and PPAR modulation, unlike newer agents like lesinurad (URAT1/GLUT9 inhibitor) .

Biological Activity

Benzbromarone is a uricosuric agent primarily used in the treatment of gout, functioning by promoting the renal excretion of uric acid. Beyond its primary application, recent studies have revealed diverse biological activities that suggest potential therapeutic benefits in various conditions, including cardiovascular diseases and respiratory disorders.

This compound operates mainly by inhibiting the urate transporter URAT1 in the kidneys, which enhances uric acid clearance. However, it also exhibits additional pharmacological properties:

  • ANO1 Channel Inhibition : Recent research indicates that this compound inhibits airway mucus secretion and bronchoconstriction by affecting ANO1 channels, which may have implications for treating asthma and cystic fibrosis .
  • FXR Activation : this compound has been shown to activate the farnesoid X receptor (FXR), albeit with limited efficacy compared to newly designed derivatives aimed at enhancing this activity .

1. Effects on Cardiovascular Health

This compound has demonstrated pleiotropic effects beyond urate-lowering capabilities:

  • Insulin Sensitivity : Studies have reported improved insulin sensitivity and reduced inflammatory cytokine secretion in patients with heart failure treated with this compound .
  • Vascular Effects : It has been noted to reverse vasoconstriction and pulmonary vascular remodeling in animal models of pulmonary arterial hypertension .

2. Case Studies

Several case studies highlight both the therapeutic benefits and potential adverse effects of this compound:

  • Liver Injury : A notable case involved a 39-year-old male who developed acute liver failure after four months of this compound treatment for hyperuricemia. The patient required a liver transplant due to massive necrosis attributed to drug-induced liver injury .
  • Acute Kidney Injury (AKI) : Reports of AKI associated with this compound usage have emerged, particularly in patients with pre-existing urolithiasis. Two cases documented significant renal impairment that resolved with supportive care after discontinuation of the drug .

3. Efficacy in Gout Management

In a retrospective study involving 98 gout patients, this compound was found effective in lowering serum urate levels significantly when administered at doses ranging from 50 mg to 200 mg daily. The mean reduction in serum urate was approximately 0.27 mmol/L over six months, demonstrating its efficacy as a uricosuric agent .

Dose (mg/day)Serum Urate Reduction (mmol/L)Percentage of Patients
100-0.2783%
50-0.1620%
200-0.352%

Safety Profile

While this compound is effective, its safety profile raises concerns due to reported hepatotoxicity and renal complications. Monitoring liver function and renal parameters is crucial during treatment to mitigate risks associated with its use.

Summary of Adverse Effects

  • Liver Failure : Documented cases of severe liver injury necessitating transplantation.
  • Acute Kidney Injury : Instances of AKI linked to self-medication practices and underlying conditions.

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying benzbromarone metabolites in preclinical studies?

Methodological Answer: To analyze this compound metabolites in biological matrices (e.g., plasma, urine), employ HPLC-QTOF-MS (High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). This technique provides high-resolution mass data for structural elucidation of metabolites. For example, in rat studies, this compound metabolites were detected in plasma, urine, feces, and bile, with pathways involving hydroxylation and glucuronidation . Key steps include:

  • Sample preparation using protein precipitation or solid-phase extraction.
  • Chromatographic separation with a C18 column and gradient elution.
  • Metabolite identification via accurate mass measurements and fragmentation patterns.

Q. How should this compound be stored for experimental use, and what are the stability considerations?

Methodological Answer: this compound stability varies by formulation:

  • Powder : Store at 2–8°C for up to 4 years.
  • DMSO solutions : Store at -20°C for 2 years; use within 1 month after thawing to avoid degradation .
  • Aqueous solutions : Avoid due to limited solubility; use fresh preparations.
    Note: Conduct stability testing via HPLC to verify integrity under specific storage conditions.

Q. What in vitro assays are suitable for assessing this compound’s mitochondrial toxicity?

Methodological Answer: Evaluate mitochondrial effects using:

  • Isolated rat liver mitochondria : Measure respiratory control ratio (RCR) and uncoupling activity (e.g., this compound reduces RCR with IC₅₀ < 1 µM ).
  • HepG2 cells : Quantify ROS production (dose-dependent increase at 1 µM) and cytochrome C release (apoptosis marker).
  • Mitochondrial membrane potential : Use fluorescent probes like JC-1 (20 µM this compound reduces potential by 81% ).

Advanced Research Questions

Q. How does CYP2C9 genotype variability influence this compound pharmacokinetics?

Methodological Answer: CYP2C9 polymorphisms significantly affect metabolism:

  • CYP2C9*1/*1 (wild-type) : Clearance = 58.8 ± 25.2 L/hr/kg.
  • CYP2C9*1/*3 (heterozygous) : Clearance = 51.3 ± 7.9 L/hr/kg.
  • CYP2C9*3/*3 (homozygous) : Clearance = 8.58 L/hr/kg (↑ risk of toxicity) .
    Study Design:
  • Conduct pharmacokinetic trials with genotyped cohorts.
  • Measure plasma levels of this compound and its metabolite 6-hydroxythis compound.
  • Use LC-MS/MS for quantification.

Q. What experimental models are used to study this compound’s urate-lowering effects?

Methodological Answer:

  • hURAT1-KI mice : Transgenic model expressing human URAT1. A single 480 mg/kg dose reduces plasma uric acid by 37% .
  • In vitro URAT1 inhibition assays : Use HEK293 cells transfected with URAT1; this compound IC₅₀ = 19.3 nM .
  • Chronic gout models : Hyperuricemia-induced mice show reduced TNF-α and IL-1β after this compound treatment .

Q. How does this compound modulate peroxisome proliferator-activated receptors (PPARs)?

Methodological Answer: this compound activates PPARα/γ, influencing lipid metabolism:

  • Reporter gene assays : Confirm binding affinity (EC₅₀ = 10–50 µM).
  • Electrophoretic mobility shift assays (EMSAs) : Demonstrate enhanced PPAR-PPRE (peroxisome proliferation-responsive element) binding .
  • Western blotting : Detect upregulated lipoprotein lipase (LPL) and acyl-CoA synthetase (ACS) in hepatocytes.

Q. Can this compound be repurposed as an antifungal agent?

Methodological Answer: Computational screening identified this compound as a fungal DHFR inhibitor :

  • Molecular docking : Assess binding to DHFR active site (ΔG < -8 kcal/mol).
  • MTT assays : Compare antifungal efficacy against Candida spp. (IC₅₀ ~ 25 µM vs. voriconazole) .
  • Molecular dynamics : Confirm stable binding over 100 ns simulations.

Q. What clinical trial designs evaluate this compound’s cardiovascular safety?

Methodological Answer:

  • Cohort studies : Compare this compound with allopurinol in gout patients.
    • Outcomes : Non-fatal CV events (HR = 0.65 for this compound) and all-cause mortality (HR = 0.58) .
  • Double-blind crossover trials : Assess hemodynamic effects in heart failure (e.g., no improvement in LVEF but reduced insulin resistance ).

Q. How does this compound inhibit EYA tyrosine phosphatase in angiogenesis?

Methodological Answer:

  • In vitro motility assays : Use endothelial cells overexpressing EYA2; this compound (IC₅₀ = 5 µM) inhibits tubulogenesis .
  • Aortic ring assays : Quantify sprout inhibition (dose-dependent, 10–50 µM).
  • Selectivity testing : Compare with PTP1B to confirm specificity.

Q. What analytical standards and validations are required for this compound quantification?

Methodological Answer:

  • Reference standards : Use HPLC-purified this compound (purity >98% ).
  • Validation parameters :
    • Linearity : 0.1–100 µg/mL (R² > 0.99).
    • Accuracy/Precision : ±15% deviation per ICH guidelines.
    • LOD/LOQ : ≤0.05 µg/mL via signal-to-noise ratio .

Properties

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCHUCQKNIQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022652
Record name Benzbromarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3562-84-3
Record name Benzbromarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3562-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzbromarone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzbromarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name benzbromarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzbromarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzbromarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzbromarone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZBROMARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 °C
Record name Benzbromarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzbromarone
Reactant of Route 2
Benzbromarone
Reactant of Route 3
Benzbromarone
Reactant of Route 4
Reactant of Route 4
Benzbromarone
Reactant of Route 5
Reactant of Route 5
Benzbromarone
Reactant of Route 6
Benzbromarone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.